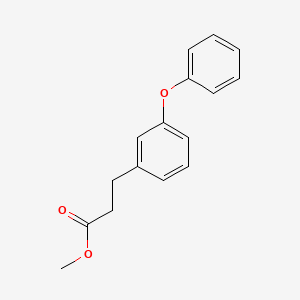
4-bromo-5-nitro-2,3-dihydro-1H-indol-2-one
Vue d'ensemble
Description
4-bromo-5-nitro-2,3-dihydro-1H-indol-2-one is a compound belonging to the indole family, which is known for its diverse biological activities and applications in various fields. Indole derivatives have been extensively studied due to their potential therapeutic properties, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-bromo-5-nitro-2,3-dihydro-1H-indol-2-one involves the reaction of 2,5-dibromonitrobenzene with ethyl acetoacetate and potassium carbonate in dimethylformamide (DMF) at 80°C. This is followed by the addition of iron in glacial acetic acid at 120°C, resulting in the formation of the desired compound with a yield of 90% .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-bromo-5-nitro-2,3-dihydro-1H-indol-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different oxidation states or functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of various substituted indole derivatives.
Reduction: Formation of 4-bromo-1,3-dihydro-5-amino-2H-indol-2-one.
Oxidation: Formation of oxidized indole derivatives with different functional groups.
Applications De Recherche Scientifique
4-bromo-5-nitro-2,3-dihydro-1H-indol-2-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-bromo-5-nitro-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to bind to and modulate the activity of enzymes, receptors, or other proteins involved in cellular processes. For example, indole derivatives are known to interact with multiple receptors and enzymes, leading to various pharmacological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-Indol-2-one: A parent compound with similar structural features but lacking the bromine and nitro groups.
4-bromo-1,3-dihydro-2H-indol-2-one: Similar structure but without the nitro group.
5-nitro-1,3-dihydro-2H-indol-2-one: Similar structure but without the bromine atom.
Uniqueness
4-bromo-5-nitro-2,3-dihydro-1H-indol-2-one is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C8H5BrN2O3 |
|---|---|
Poids moléculaire |
257.04 g/mol |
Nom IUPAC |
4-bromo-5-nitro-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C8H5BrN2O3/c9-8-4-3-7(12)10-5(4)1-2-6(8)11(13)14/h1-2H,3H2,(H,10,12) |
Clé InChI |
LAEDNJNAOBPJRP-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C=CC(=C2Br)[N+](=O)[O-])NC1=O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(1,4-DIOXA-SPIRO[4.5]DEC-8-YL)-3-IODO-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YLAMINE](/img/structure/B8482388.png)



![Benzoic acid,3-amino-5-(aminosulfonyl)-4-[(3-methylphenyl)amino]-](/img/structure/B8482417.png)


![8-Octyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B8482442.png)


![3-(4-Nitrophenyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8482472.png)

